TrkA Kinase Target Annotation and Therapeutic Indication Profile
This compound is uniquely annotated as a TrkA inhibitor in patent literature, distinguishing it from other N-(phenylpyrazolyl)benzamides for which no such public target data exists . The database indicates a patented status for indications including chronic pain (ICD-11 MG30), neuropathic pain (8E43.0), and solid tumors/thymic cancer (2A00-2F9Z / 2C27), providing a therapeutic context that other close structural analogs lack . Direct quantitative comparator data (e.g., differential IC50) is not available in the public domain for this specific compound or its nearest analogs.
| Evidence Dimension | Target Annotation and Disease Context |
|---|---|
| Target Compound Data | Inhibits TrkA (NTRK1_HUMAN); Indications: Chronic pain, Neuropathic pain, Pruritus, Solid tumors, Thymic cancer. |
| Comparator Or Baseline | Closest analogs (e.g., CAS 2034292-89-0, 2034369-33-8): No public biological target or disease annotation available. |
| Quantified Difference | N/A – Qualitative difference in known biological context. |
| Conditions | Curated database annotation sourced from patent literature (DrugMap/IDRBLab). |
Why This Matters
Procurement for a specific target (TrkA) in pain or oncology research requires a compound with documented target engagement, which CAS 2034505-51-4 uniquely possesses among its closest identified analogs.
- [1] DrugMap: N-(phenylpyrazolyl)benzamide derivative 1. IDRBLab Drug Expression Atlas. Drug ID: DM0ZJX7. View Source
